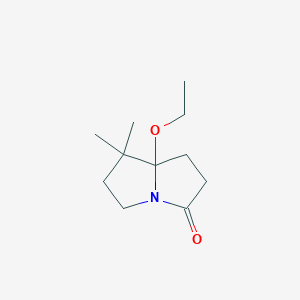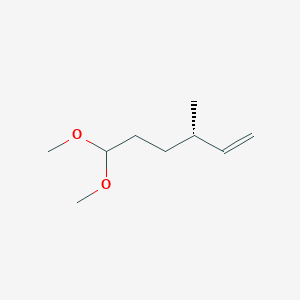
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- is an organic compound with a branched structure It is a derivative of hexene, characterized by the presence of two methoxy groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a suitable hexene derivative with methoxy and methyl substituents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the cost of manufacturing.
Chemical Reactions Analysis
Types of Reactions
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes.
Scientific Research Applications
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or as a substrate in metabolic reactions.
Comparison with Similar Compounds
Similar Compounds
1-Hexene, 3-methyl-: Similar in structure but lacks the methoxy groups.
1-Hexene, 6-methoxy-3-methyl-: Similar but has only one methoxy group.
Uniqueness
1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
CAS No. |
646994-39-0 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(3S)-6,6-dimethoxy-3-methylhex-1-ene |
InChI |
InChI=1S/C9H18O2/c1-5-8(2)6-7-9(10-3)11-4/h5,8-9H,1,6-7H2,2-4H3/t8-/m1/s1 |
InChI Key |
KWPZPFXQZREBEO-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H](CCC(OC)OC)C=C |
Canonical SMILES |
CC(CCC(OC)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


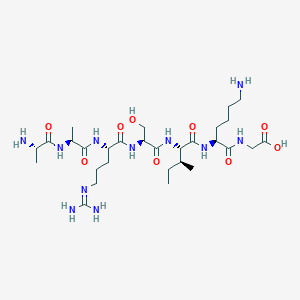
![Urea, N-(3-methyl-5-isoquinolinyl)-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587344.png)
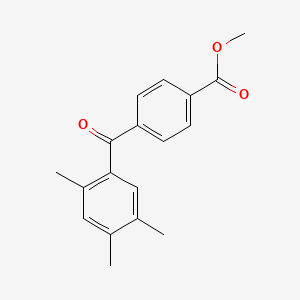
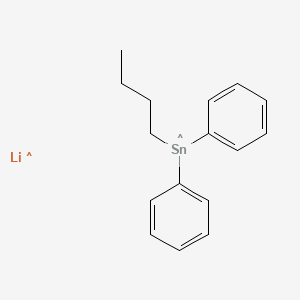
![1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12587363.png)
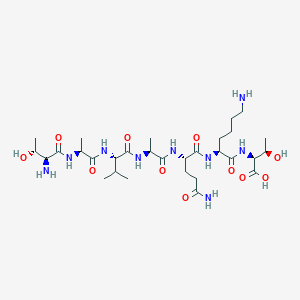

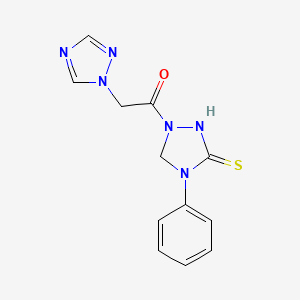
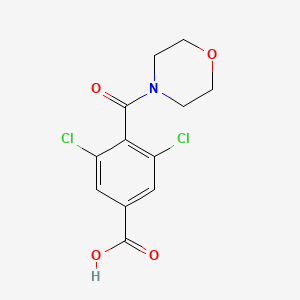
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
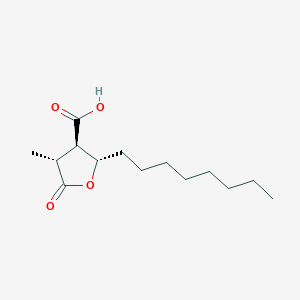
![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)
